molecular formula C18H12Br2 B092568 4,4''-Dibromo-p-terphenyl CAS No. 17788-94-2

4,4''-Dibromo-p-terphenyl

Cat. No. B092568
CAS RN: 17788-94-2
M. Wt: 388.1 g/mol
InChI Key: VAIPJQIPFPRJKJ-UHFFFAOYSA-N
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Description

4,4''-Dibromo-p-terphenyl is a brominated derivative of p-terphenyl, a molecule consisting of three connected benzene rings. The dibromo variant has two bromine atoms attached to the terminal benzene rings, which can significantly alter its chemical and physical properties compared to the unsubstituted p-terphenyl.

Synthesis Analysis

The synthesis of 4,4''-Dibromo-p-terphenyl has been achieved with a high yield of 86.4% by reacting p-terphenyl with bromine in the presence of acetonitrile and ferrous powder as a catalyst. This method is noted for its low cost, mild reaction conditions, ease of operation, and high yield, making it suitable for industrial production .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 4,4''-Dibromo-p-terphenyl, they do provide insights into related compounds. For instance, the crystal structures of 4,4''-Difluoro-p-terphenyl have been determined, showing isostructural properties to p-terphenyl and p-quaterphenyl . This suggests that the dibromo variant may also share similar structural characteristics with its parent compound, p-terphenyl.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 4,4''-Dibromo-p-terphenyl. However, the synthesis paper implies that the bromination of p-terphenyl is a key reaction for producing the dibromo compound. The presence of bromine atoms in the molecule could potentially make it a precursor for further chemical transformations, such as coupling reactions or substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4''-Dibromo-p-terphenyl are not directly discussed in the provided papers. However, the synthesis paper indicates that the compound has a high purity of over 98%, which is crucial for its potential applications. The related compound, 4,4''-di-n-octyl-p-quaterphenyl, exhibits a transition to a liquid-crystalline phase at 81 degrees C , suggesting that the dibromo compound might also display unique phase behavior.

Scientific Research Applications

Application 1: Surface-confined Alternating Copolymerization

  • Summary of the Application: The compound “4,4’'-Dibromo-p-terphenyl” is used in sequence-controlled alternating copolymerization with molecular precision on a surface . This process is a key issue in polymer science and is used for the artificial realization of sequence-controlled polymerization, which is a coding mimicry of natural DNAs, RNAs, and proteins .
  • Methods of Application or Experimental Procedures: The stoichiometric control serves as a thermodynamic strategy to steer the polymerization selectivity, which enables the selective alternating organometallic copolymerization via intermolecular metalation of 4,4’'-dibromo-p-terphenyl (P-Br) and 2,5-diethynyl-1,4-bis(phenylethynyl)benzene (A-H) with Ag adatoms on Ag(111) at P-Br: A-H = 2 . This process is verified by scanning tunneling microscopy and density functional theory studies .
  • Results or Outcomes: The microscopic characterizations rationalize the mechanism, providing a delicate explanation of the stoichiometry-dependent polymerization . These findings pave a way to actualizing an efficient sequence control of copolymerization by surface chemistry .

Application 2: Synthesis of Terphenyl Derivatives and Organic Electroluminescent Materials

  • Summary of the Application: “4,4’'-Dibromo-p-terphenyl” is an important intermediate in the synthesis of terphenyl derivatives and organic electroluminescent materials . Terphenyl compounds have significant biological activities, such as strong immunosuppressive activity, neuroprotective effects, coagulation effects, thrombosis, isomeric 5-lipoxygenase inhibitory activity, and cytotoxic activity .
  • Results or Outcomes: The outcomes of these applications are the production of terphenyl derivatives and organic electroluminescent materials, which have a wide range of applications in various fields, including medicine and electronics .

Application 3: Synthesis of Liquid Crystals

  • Summary of the Application: “4,4’'-Dibromo-p-terphenyl” is used as an important intermediate in the synthesis of terphenyl-based liquid crystals . Liquid crystals are materials that exhibit properties between those of conventional liquids and those of solid crystals, and they are widely used in display technologies such as LCD screens .
  • Results or Outcomes: The outcomes of these applications are the production of terphenyl-based liquid crystals, which have a wide range of applications in various fields, including electronics .

Safety And Hazards

Safety data sheets indicate that 4,4’'-Dibromo-p-terphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future research on 4,4’'-Dibromo-p-terphenyl may focus on its use in the synthesis of graphene nanoribbons and its potential applications in the field of organic electroluminescent materials . There is also interest in exploring the sequence-controlled copolymerization of this compound .

properties

IUPAC Name

1,4-bis(4-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIPJQIPFPRJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498987
Record name 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4''-Dibromo-p-terphenyl

CAS RN

17788-94-2
Record name 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4''-Dibromo-p-terphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
H France, IM Heilbron, DH Hey - Journal of the Chemical Society …, 1938 - pubs.rsc.org
… Bromination of 9-terphenyl in trichlorobenzene solution at 100” in the presence of a trace of iodine gives 4 : 4”-dibromop-terphenyl and a small amount of 4-bromo-fi-terphenyl (von …
Number of citations: 31 pubs.rsc.org
WJ Jang, KH Chung, MW Lee, H Kim, S Lee… - Applied surface …, 2014 - Elsevier
Supramolecular structures of two rod-like molecules whose both ends are terminated with Br-ligands were studied using scanning tunneling microscopy (STM). Rectangular and square …
Number of citations: 22 www.sciencedirect.com
SB Heidenhain, Y Sakamoto, T Suzuki… - Journal of the …, 2000 - ACS Publications
Organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) based on π-conjugated oligomers have been extensively studied as molecular thin-film devices. 1 Organic n-…
Number of citations: 211 pubs.acs.org
W Wang, X Shi, S Wang, MA Van Hove… - Journal of the American …, 2011 - ACS Publications
We have studied the organometallic intermediate of a surface-supported Ullmann coupling reaction from 4, 4″-dibromo-p-terphenyl to poly(para-phenylene) by scanning tunneling …
Number of citations: 291 pubs.acs.org
KH Chung, BG Koo, H Kim, JK Yoon, JH Kim… - Physical Chemistry …, 2012 - pubs.rsc.org
The electronic structures of self-assembled hybrid chains comprising Ag atoms and organic molecules were studied using scanning tunneling microscopy (STM) and spectroscopy (STS…
Number of citations: 55 pubs.rsc.org
JK Kallitsis, H Naarmann - Die Makromolekulare Chemie …, 1992 - Wiley Online Library
The synthesis of substituted poly(p‐terphenyl‐4,4″‐ylene sulfide)s was carried out via nucleo‐philic displacement of the chlorine atom from 4,4″‐dichloro‐2′,3′‐disubstituted p‐…
Number of citations: 3 onlinelibrary.wiley.com
A Basagni, F Sedona, CA Pignedoli… - Journal of the …, 2015 - ACS Publications
We report on a stepwise on-surface polymerization reaction leading to oriented graphene nanoribbons on Au(111) as the final product. Starting from the precursor 4,4″-dibromo-p-…
Number of citations: 247 pubs.acs.org
S Stolz, M Di Giovannantonio, JI Urgel… - Angewandte …, 2020 - Wiley Online Library
In the emerging field of on‐surface synthesis, dehalogenative aryl–aryl coupling is unarguably the most prominent tool for the fabrication of covalently bonded carbon‐based …
Number of citations: 15 onlinelibrary.wiley.com
P Ji, O MacLean, G Galeotti, D Dettmann, G Berti… - Science China …, 2021 - Springer
We report the systematic investigation of the effects of oxygen on the synthesis of 3p sub-family armchair graphene nanoribbons (3p-AGNRs), which revealed a strong catalytic effect …
Number of citations: 9 link.springer.com
KH Chung, H Kim, WJ Jang, JK Yoon… - The Journal of …, 2013 - ACS Publications
Host–guest interactions in porous supramolecular structures have been studied on surfaces using scanning tunneling microscopy, with anticipation of biochemical and sensor …
Number of citations: 30 pubs.acs.org

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